molecular formula C4H4BrNS B079511 5-Bromo-2-methylthiazole CAS No. 57268-16-3

5-Bromo-2-methylthiazole

Cat. No. B079511
CAS RN: 57268-16-3
M. Wt: 178.05 g/mol
InChI Key: HMVGGGOWCWNMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Bromo-2-methylthiazole often involves multiple steps including palladium-catalyzed C–H arylations, bromination, and further functionalization through reactions like Buchwald–Hartwig aminations. These processes enable the introduction of various functional groups into the thiazole core, significantly altering its physical and chemical properties. For instance, 5-N-Arylamino-4-methylthiazoles exhibit notable photophysical properties due to these synthetic modifications (Murai et al., 2017).

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT) and ab initio methods, provide deep insights into the molecular structure of thiazole derivatives. These calculations help in understanding the electronic configuration, vibrational modes, and molecular orbital distributions, which are crucial for predicting reactivity and properties. For example, detailed studies on molecules like 2-bromo-5-nitrothiazole have been conducted to understand their molecular structure through vibrational studies and HOMO-LUMO analysis (Gobinath & Xavier, 2013).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which allow for further functionalization. The bromination of thiazoles, for example, is a critical step in modifying the chemical structure to achieve desired properties. This process can lead to the formation of 5-alkoxy- and 5-hydroxy-isothiazoles, showcasing the versatility of thiazoles as intermediates in organic synthesis (Stocks et al., 1971).

Physical Properties Analysis

The physical properties of 5-Bromo-2-methylthiazole and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the substituents on the thiazole ring. Crystallography studies provide valuable information on the crystal structure, which is essential for understanding the material's properties and potential applications. For instance, the crystal structure of specific derivatives has been elucidated to reveal insights into their stability and reactivity (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-methylthiazole, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by its molecular structure. The introduction of bromine and other substituents into the thiazole ring alters these properties significantly, enabling the application of these compounds in various chemical reactions and material science applications. For example, the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles reveal the impact of substituents on the thiazole core's absorption and emission properties (Murai et al., 2017).

Scientific Research Applications

  • Halogenation and Nitration Reactions : 5-Bromo-2-methylthiazole can be synthesized through halogenation reactions. The bromination of thiazoles, including 2-methylthiazole, leads to the formation of bromo-substituted derivatives like 5-Bromo-2-methylthiazole. Such reactions are important for the functionalization of thiazole derivatives for further chemical applications (Saldabol, Popelis, & Slavinska, 2002).

  • Synthesis and Photophysical Properties : The synthesis of 5-N-Arylamino-4-methylthiazoles, which can be derived from 4-methylthiazole (a related compound), has been studied. The photophysical properties of these thiazoles depend on the substituents, and they exhibit luminescence with potential applications in material science (Murai et al., 2017).

  • Inhibition of Microbial Growth : 5-Nitrothiazoles with various substituents, including 5-Bromo-2-methylthiazole, have been tested for inhibitory effects on Clostridium botulinum. Substituted nitrothiazoles demonstrate significant antimicrobial properties, which could be leveraged in pharmaceutical applications (Dymicky, Huhtanen, & Wasserman, 1977).

  • Chemotherapy of Bacterial Infections : Derivatives of 5-Nitrothiazoles, including 2-bromo-5-nitrothiazole, have been investigated for their potential in treating bacterial infections. These compounds show significant activity in experimental models, indicating their potential use in developing new antimicrobial agents (Ganapathi & Venkataraman, 1948).

  • Antitumor Activities : 2-Aminothiazole derivatives, including those with bromo and methyl substitutions, have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. These compounds have shown potential as antitumor agents, with some exhibiting significant inhibitory effects (Li et al., 2016).

  • Inhibition of Steel Corrosion : Thiazole derivatives, including 5-amino-3-methylthiazole, have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds can significantly reduce corrosion, indicating their potential industrial applications in material protection (Hassan, Abdelghani, & Amin, 2007).

Safety And Hazards

5-Bromo-2-methylthiazole is classified as a hazardous substance. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause skin irritation and serious eye damage . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGGGOWCWNMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530271
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylthiazole

CAS RN

57268-16-3
Record name 5-Bromo-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57268-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Gol'dfarb, GP Gromova, LI Belen'kii - Chemistry of Heterocyclic …, 1986 - Springer
… HBr as alkali acceptor, where the yield of 5-bromo-2-methylthiazole reaches 48% [i0]. Without an … Approximately the same yield as of 5-bromo-2-methylthiazole was also obtained in the …
Number of citations: 5 link.springer.com
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 5-bromo-2-methylthiazole using the general Sonogashira coupling procedure F and subsequent …
Number of citations: 28 pubs.acs.org
E Ceulemans, LK Dyall, W Dehaen - Tetrahedron, 1999 - Elsevier
The 4-oxoalkyl- and 4-iminoalkyl-5-azidothiazoles undergo a ring transformation with nitrogen loss at relatively low temperatures to afford 4-cyanooxazoles and 4-cyanoimidazoles, …
Number of citations: 16 www.sciencedirect.com
ИА Султанбекова, Э Камайони - Башкирский химический журнал, 2007 - cyberleninka.ru
Замещенные галогентиазолы широко используются в синтезе полициклических гете роциклов 1, 2. Синтез этих соединений, как правило, заключается в гомолитическом …
Number of citations: 2 cyberleninka.ru

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